REACTION_CXSMILES
|
C(OC(=O)C1C=CC(CNS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)=CC=1)(C)(C)C.[CH3:28][O:29][C:30]1[CH:49]=[CH:48][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:38])=[O:37])=[CH:32][CH:31]=1>>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:37])=[O:38])=[CH:48][CH:49]=1.[NH2:45][C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=1[S:36]([NH:35][CH2:34][C:33]1[CH:32]=[CH:31][C:30]([O:29][CH3:28])=[CH:49][CH:48]=1)(=[O:37])=[O:38]
|
Name
|
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)CNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)NCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)C1C=CC(CNS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)=CC=1)(C)(C)C.[CH3:28][O:29][C:30]1[CH:49]=[CH:48][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:38])=[O:37])=[CH:32][CH:31]=1>>[CH3:28][O:29][C:30]1[CH:31]=[CH:32][C:33]([CH2:34][NH:35][S:36]([C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=2[N+:45]([O-:47])=[O:46])(=[O:37])=[O:38])=[CH:48][CH:49]=1.[NH2:45][C:40]1[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=1[S:36]([NH:35][CH2:34][C:33]1[CH:32]=[CH:31][C:30]([O:29][CH3:28])=[CH:49][CH:48]=1)(=[O:37])=[O:38]
|
Name
|
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)CNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNS(=O)(=O)C2=C(C=CC=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)NCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |